4-{[(4-Methoxyphenyl)methyl]amino}butan-2-ol

Catalog No.
S13793033
CAS No.
M.F
C12H19NO2
M. Wt
209.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-{[(4-Methoxyphenyl)methyl]amino}butan-2-ol

Product Name

4-{[(4-Methoxyphenyl)methyl]amino}butan-2-ol

IUPAC Name

4-[(4-methoxyphenyl)methylamino]butan-2-ol

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

InChI

InChI=1S/C12H19NO2/c1-10(14)7-8-13-9-11-3-5-12(15-2)6-4-11/h3-6,10,13-14H,7-9H2,1-2H3

InChI Key

OHDMOOWBWQFPCB-UHFFFAOYSA-N

Canonical SMILES

CC(CCNCC1=CC=C(C=C1)OC)O

4-{[(4-Methoxyphenyl)methyl]amino}butan-2-ol is a synthetic organic compound characterized by its unique structural features, which include an amino group and a methoxy-substituted phenyl group attached to a butanol backbone. Its molecular formula is C11H17NOC_{11}H_{17}NO, indicating the presence of a hydroxyl group, an amino group, and a methoxy group. This compound appears as a colorless crystalline solid and exhibits notable spectral characteristics, including specific peaks in mass spectrometry and infrared spectroscopy that confirm its molecular structure.

  • Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
  • Reduction: The aromatic ring can undergo reduction to yield cyclohexane derivatives.
  • Substitution: The methoxy group can be substituted with other nucleophiles, such as amines or thiols.

Common reagents used in these reactions include potassium permanganate for oxidation and catalytic hydrogenation using palladium on carbon for reduction.

This compound has demonstrated significant biological activity, particularly as an insecticide. It exhibits growth inhibition and antifeedant properties against various insect larvae, including those of Spilarctia obliqua. This suggests potential applications in agricultural pest control, where it could serve as an environmentally friendly alternative to traditional insecticides. Research indicates that the compound disrupts normal growth patterns and feeding behaviors in target species, suggesting that its mechanism of action may involve interference with hormonal or metabolic processes in insects.

The synthesis of 4-{[(4-Methoxyphenyl)methyl]amino}butan-2-ol typically involves several steps:

  • Preparation of 4-(p-hydroxyphenyl)-butan-2-ol: This precursor can be derived from naturally occurring compounds.
  • Methylation: The hydroxyl group is methylated using agents like methyl iodide or dimethyl sulfate.
  • Amine Formation: The resulting compound undergoes amination to introduce the amino group.

These methods highlight the synthetic versatility of this compound and its potential for modification.

The primary applications of 4-{[(4-Methoxyphenyl)methyl]amino}butan-2-ol are in agriculture as an insecticide due to its antifeedant and growth-inhibiting properties. Its effectiveness against specific pests makes it a candidate for further development in pest management strategies. Additionally, its structural characteristics may allow for further modifications leading to new derivatives with enhanced biological activities.

Interaction studies involving 4-{[(4-Methoxyphenyl)methyl]amino}butan-2-ol have focused on its efficacy against insect larvae. Research indicates that the compound disrupts normal growth patterns and feeding behaviors in target species, suggesting that its mechanism of action may involve interference with hormonal or metabolic processes in insects. Further studies are needed to elucidate the precise biochemical pathways affected by this compound.

Several compounds share structural similarities with 4-{[(4-Methoxyphenyl)methyl]amino}butan-2-ol. Below is a comparison highlighting their uniqueness:

Compound NameStructureKey Features
4-(p-hydroxyphenyl)-butan-2-olStructurePrecursor for synthesis; lacks amino group
4-(p-methoxyphenyl)-butan-2-oneStructureKetone instead of alcohol; different reactivity
N,N-Dimethylamino-2-(4-methoxyphenyl)butan-1-oneStructureContains dimethylamino group; altered properties
2-Amino-2-(4-methoxyphenyl)butan-1-olStructureSimilar structure; notable for its biological activity

These compounds illustrate variations in functional groups and reactivity profiles, emphasizing the unique attributes of 4-{[(4-Methoxyphenyl)methyl]amino}butan-2-ol. Its specific combination of functional groups confers distinct chemical reactivity and biological activity compared to these similar compounds.

XLogP3

1.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

209.141578849 g/mol

Monoisotopic Mass

209.141578849 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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